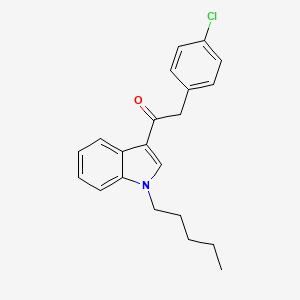

2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Overview

Description

2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, commonly known as 4-CEC, is a research chemical that has been used in scientific studies for its potential applications in medicine and biochemistry. It is a synthetic compound with a chlorinated phenyl group attached to a pentyl-substituted indole. 4-CEC has been studied for its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders. In addition to its potential therapeutic applications, 4-CEC has also been studied for its biochemical and physiological effects on cells and organisms.

Scientific Research Applications

Synthesis of Chalcone Derivatives for Anti-inflammatory Applications: A study by Rehman, Saini, and Kumar (2022) focused on synthesizing derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one for potential anti-inflammatory uses. These derivatives were evaluated for their activity using carrageenan-induced Rat Hind Paw Edema model on Wistar albino rats (Rehman, Saini, & Kumar, 2022).

Reaction Studies for Formation of Dihydroindoloquinazoline Derivatives: Harano et al. (2007) reported on the reaction of similar compounds, leading to the formation of dihydroindoloquinazoline derivatives. This research contributes to the understanding of chemical reactions involving indole-based structures (Harano et al., 2007).

Synthesis and Application in Triazole Derivatives: Li De-liang (2010) described the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone from 2-chloro-1-(4-chlorophenyl) ethanone, showcasing its role in forming triazole derivatives (Li De-liang, 2010).

Identification in Cannabimimetic Compounds: Denooz et al. (2013) identified and structurally elucidated four cannabimimetic compounds, including 2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-203), in seized products. This indicates the compound's relevance in the study of synthetic cannabinoids (Denooz et al., 2013).

Antibacterial and Antifungal Activity in Novel Indole Derivatives: Research on new 1H-Indole derivatives synthesized from 2-chloro-1-(indoline-1-yl) ethanone demonstrated significant antimicrobial activity, highlighting its potential in pharmaceutical applications (Anonymous, 2020).

Crystal Structure and Computational Studies: Nycz et al. (2010) studied cannabinoids characterized by spectroscopy and single crystal X-ray diffraction method, further exploring the molecular structure of compounds related to 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (Nycz et al., 2010).

Anti-inflammatory Activity of Ethanone Derivatives: Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, evaluating their anti-inflammatory activity, indicating the compound's significance in developing new anti-inflammatory agents (Karande & Rathi, 2017).

Mechanism of Action

Target of Action

The primary target of 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-206, is the Cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

JWH-206 acts as an agonist at the Cannabinoid CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH-206 binds to the CB1 receptor, activating it. This activation can lead to various physiological responses, depending on the specific cell and tissue type where the receptor is expressed .

Biochemical Pathways

JWH-206, like other synthetic cannabinoids, can affect several biochemical pathways. For instance, it has been shown to trigger apoptotic cell death pathways, mainly through a mechanism involving the deregulation of mitochondrial function . Additionally, it has been suggested that modulation of CB1 and CB2 receptors could lead to interaction with ion channels . .

Pharmacokinetics

The metabolism of synthetic cannabinoids typically involves the liver, where they can be modified by enzymes before being excreted .

Result of Action

The molecular and cellular effects of JWH-206’s action are diverse and depend on the specific context. For instance, it has been shown to induce damage to the cell membranes of certain cells at high concentrations . Furthermore, in adolescent mice, voluntary consumption of JWH-206 leads to long-lasting behavioral and neurochemical aberrations along with glia-mediated inflammatory responses in adult brains .

properties

IUPAC Name |

2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMUZXUMSOFDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016302 | |

| Record name | JWH-206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864445-58-9 | |

| Record name | JWH-206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-206 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC06JV2SNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)

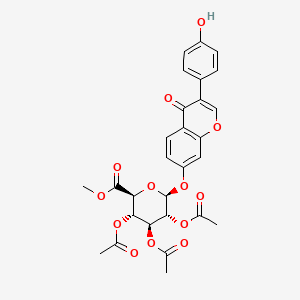

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)